molecular formula C20H17F2NO4 B2527751 1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2,2-difluorocyclopropane-1-carboxylic acid CAS No. 2241129-96-2

1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2,2-difluorocyclopropane-1-carboxylic acid

Cat. No. B2527751
CAS RN: 2241129-96-2
M. Wt: 373.356
InChI Key: WZQHVMJRCRWAAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is also known as ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)pentanoic acid . It has a molecular weight of 353.42 . The IUPAC name is ®-2-((((9H-fluoren-9-yl)methoxy)carbonyl)(methyl)amino)pentanoic acid .


Molecular Structure Analysis

The InChI code for the compound is 1S/C21H23NO4/c1-3-8-19(20(23)24)22(2)21(25)26-13-18-16-11-6-4-9-14(16)15-10-5-7-12-17(15)18/h4-7,9-12,18-19H,3,8,13H2,1-2H3,(H,23,24)/t19-/m1/s1 .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . More specific physical and chemical properties are not available in the current resources.

Scientific Research Applications

Organic Synthesis

This compound is used in organic synthesis . It can be used as a coupling agent in peptide synthesis . The fluorenylmethyloxycarbonyl (Fmoc) group is a common protecting group for amines in peptide synthesis.

Peptide Synthesis

The compound is used in peptide synthesis . The Fmoc group is used to protect the amino group during peptide synthesis, preventing unwanted side reactions.

Synthesis of β-Amino Acids

The compound has been used in the Arndt-Eistert protocol to synthesize enantiomerically pure N-Fmoc-protected β-amino acids . This method is efficient and yields high purity products.

Stability and Storage

The compound is stable at room temperature and has a long shelf-life . This makes it suitable for use in long-term projects and large-scale syntheses.

Solubility

The compound is soluble in common organic solvents such as methanol, ethanol, and dimethyl sulfoxide . This property is important for its use in various chemical reactions.

Safety

The compound is classified as a warning hazard according to its safety information . It’s important to handle it with care in the lab.

Safety and Hazards

The compound is classified under GHS07 and has hazard statements H302-H315-H319-H335 . Precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338 .

properties

IUPAC Name

1-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-2,2-difluorocyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F2NO4/c21-20(22)10-19(20,17(24)25)11-23-18(26)27-9-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16H,9-11H2,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZQHVMJRCRWAAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(F)F)(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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